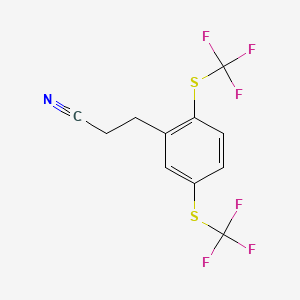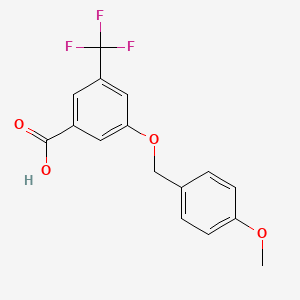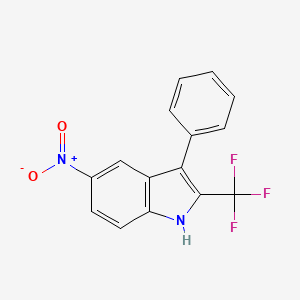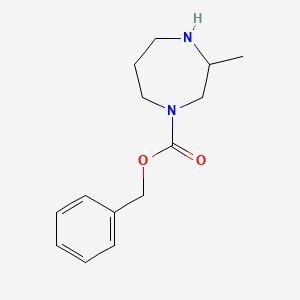
Thalidomide-O-acetamido-C5-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-acetamido-C5-Br is a compound that features a thalidomide moiety, an aliphatic spacer, and a primary amine. Thalidomide is known for its role as a ligand for E3 ligase, which ubiquitinylates proteins to commit them for proteolytic destruction . This compound is used as a PROTAC linker, which is a part of a class of molecules designed to target and degrade specific proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C5-Br involves multiple steps, starting with the preparation of thalidomide. Thalidomide can be synthesized through the condensation of phthalic anhydride with glutamic acid . The subsequent steps involve the introduction of the acetamido group and the bromination of the aliphatic spacer. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-acetamido-C5-Br undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the aliphatic spacer can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aliphatic spacer.
Applications De Recherche Scientifique
Thalidomide-O-acetamido-C5-Br has a wide range of scientific research applications:
Chemistry: It is used as a PROTAC linker to study protein degradation pathways and develop new therapeutic agents.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Industry: The compound is used in the development of new drugs and therapeutic agents, leveraging its ability to target and degrade specific proteins.
Mécanisme D'action
Thalidomide-O-acetamido-C5-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma and other cancers.
Uniqueness
Thalidomide-O-acetamido-C5-Br is unique due to its specific structure, which includes an acetamido group and a brominated aliphatic spacer. This structure allows it to function as a PROTAC linker, enabling the selective degradation of target proteins. Its ability to bind to cereblon and induce protein degradation sets it apart from other thalidomide derivatives .
Propriétés
Formule moléculaire |
C20H22BrN3O6 |
|---|---|
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
N-(5-bromopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C20H22BrN3O6/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27/h4-6,13H,1-3,7-11H2,(H,22,26)(H,23,25,27) |
Clé InChI |
BAYLVLXIABNEQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)




![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)


![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)


![2-Amino-1-[4-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778087.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14778088.png)

